molecular formula C40H56 B162410 epsilon-Carotene CAS No. 472-89-9

epsilon-Carotene

Cat. No.: B162410
CAS No.: 472-89-9
M. Wt: 536.9 g/mol
InChI Key: QABFXOMOOYWZLZ-GDBZIMIPSA-N
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Description

Epsilon-Carotene, also known as 4,4’-Didehydro-6,6’-dihydro-β,β-carotene, is a type of carotene, which is a class of hydrocarbons that are important pigments in plants. Carotenes are responsible for the red, orange, and yellow colors in many fruits and vegetables. This compound is a tetraterpene with the chemical formula C40H56 and a molar mass of 536.888 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epsilon-Carotene can be synthesized from 2,7-dimethyl-2,4,6-octatrienedial and 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenal . The synthesis involves a series of reactions including aldol condensation and cyclization to form the carotene structure. The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves the extraction of carotenoids from natural sources such as fruits and vegetables, followed by purification processes. The extraction methods often include solvent extraction, where solvents like hexane or ethanol are used to dissolve the carotenoids, which are then separated and purified using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Carotene undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

Epsilon-Carotene has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the properties and reactions of carotenoids.

    Biology: Studied for its role in photosynthesis and its antioxidant properties.

    Medicine: Investigated for its potential health benefits, including its role in preventing chronic diseases and its use as a dietary supplement.

    Industry: Used as a natural colorant in food and cosmetic products .

Mechanism of Action

Epsilon-Carotene exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Epsilon-Carotene is similar to other carotenes such as alpha-Carotene, beta-Carotene, and gamma-Carotene. it is unique in its structure and the specific types of reactions it undergoes. For example, while beta-Carotene is well-known for its role as a precursor to vitamin A, this compound has distinct properties and applications .

List of Similar Compounds

  • Alpha-Carotene
  • Beta-Carotene
  • Gamma-Carotene
  • Delta-Carotene
  • Zeta-Carotene

This compound stands out due to its unique structure and the specific reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(6R)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFXOMOOYWZLZ-GDBZIMIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314826
Record name (6R,6′R)-ε,ε-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-89-9
Record name (6R,6′R)-ε,ε-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Carotene, (6R,6'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,6′R)-ε,ε-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .EPSILON.-CAROTENE, (6R,6'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632758C52E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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